N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
Description
N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a heptyl chain at position 3, a sulfanylidene (C=S) group at position 5, and an acetamide moiety at position 2. This compound’s structural uniqueness lies in the combination of a long alkyl chain and a sulfur-containing functional group, distinguishing it from other triazole derivatives .
Properties
CAS No. |
32444-85-2 |
|---|---|
Molecular Formula |
C11H20N4OS |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
N-(3-heptyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C11H20N4OS/c1-3-4-5-6-7-8-10-12-13-11(17)15(10)14-9(2)16/h3-8H2,1-2H3,(H,13,17)(H,14,16) |
InChI Key |
KGIWBAWUVJNZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NNC(=S)N1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Yields and Purity
| Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Hydrazide formation | 75–85 | Filtration, washing | High purity hydrazide intermediate |
| Triazole cyclization | 65–80 | Recrystallization | Formation of triazole ring confirmed by NMR |
| Sulfurization | 60–75 | Column chromatography | Sulfanylidene group introduction verified by IR (C=S stretch) |
| Acetylation | 70–90 | Recrystallization | Final product purity >98% by HPLC |
Characterization Data
- NMR Spectroscopy: Signals corresponding to the heptyl chain protons, triazole ring protons, and acetamide methyl group are clearly observed.
- IR Spectroscopy: Characteristic absorption bands for C=S (~1200–1400 cm⁻¹), amide C=O (~1650 cm⁻¹), and N-H stretching (~3200–3400 cm⁻¹).
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C13H21N5OS.
- Elemental Analysis: Matches theoretical values for C, H, N, S content.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Feature | Preparation Complexity | Biological Relevance |
|---|---|---|---|
| N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide | Heptyl chain + sulfanylidene triazole | Moderate | Potential pharmacological agent |
| N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole ring + sulfanylidene | Simpler | Known antibacterial activity |
| 3-Hexylthiazolidine | Thiazolidine ring + hexyl chain | Simpler | Used in diabetes treatment |
The presence of the heptyl chain in the target compound increases lipophilicity, potentially enhancing bioavailability compared to shorter alkyl chains or simpler heterocycles.
Chemical Reactions Analysis
Types of Reactions
N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements of N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide with analogous triazole-acetamide derivatives:
Key Observations :
- Substituent Effects : The heptyl chain in the target compound increases lipophilicity compared to aromatic substituents (e.g., chlorophenyl in brezivaptanum or naphthyloxy in 6m). The sulfanylidene (C=S) group may enhance metal-binding capacity relative to C=O in brezivaptanum .
- Acetamide Modifications : Unlike the unmodified acetamide in the target compound, brezivaptanum and compound 6m feature isopropyl and chlorophenyl substitutions, respectively, which influence steric bulk and receptor interactions.
Catalytic Systems :
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
- The heptyl chain’s protons would resonate at δ 0.8–1.5 ppm (CH₂/CH₃), while aromatic protons in brezivaptanum and 6m appear at δ 7.0–8.5 ppm .
Biological Activity
N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is notable for its unique structural features, including a heptyl chain and a sulfanylidene moiety, which contribute to its diverse biological activities. Herein, we explore the biological activity of this compound based on various studies and findings.
| Property | Value |
|---|---|
| CAS Number | 32444-85-2 |
| Molecular Formula | C11H20N4OS |
| Molecular Weight | 256.37 g/mol |
| IUPAC Name | N-(3-heptyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
| Canonical SMILES | CCCCCCC1=NNC(=S)N1NC(=O)C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects by inhibiting specific enzymes or disrupting cellular processes, leading to significant pharmacological outcomes.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its potential against various pathogens. Its structural similarity to other triazole compounds suggests that it may possess significant antifungal and antibacterial activity.
Anticonvulsant Activity
Studies have highlighted the anticonvulsant potential of related triazole compounds. For instance, compounds with similar triazole rings have shown effectiveness in models of epilepsy. The presence of the heptyl chain in this compound may enhance its ability to cross the blood-brain barrier and exert anticonvulsant effects.
Study 1: Anticonvulsant Evaluation
A study focusing on triazole derivatives demonstrated that compounds with a similar structure exhibited protective indices (PI) significantly higher than traditional anticonvulsants like carbamazepine. The median effective dose (ED50) and median toxicity dose (TD50) were assessed in animal models, suggesting that modifications in the triazole structure can lead to enhanced efficacy and safety profiles .
Study 2: Antimicrobial Screening
In vitro studies have been conducted to evaluate the antimicrobial efficacy of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity, which could be extrapolated to this compound due to structural similarities .
Comparative Analysis with Related Compounds
The following table summarizes key features of related compounds that share structural similarities with this compound:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole | Contains thiadiazole ring | Strong antibacterial activity |
| 1-(5-Methyl)-1H-pyrazol | Pyrazole | Pyrazole ring structure | Exhibits anti-inflammatory properties |
| 3-Hexylthiazolidine | Thiazolidine | Thiazolidine framework | Used in diabetes treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
